REACTION_CXSMILES
|
[F:1][C:2]1[C:14]([F:15])=[CH:13][C:12]([CH2:16][C:17]([CH3:19])=[CH2:18])=[C:11]([OH:20])[C:3]=1[C:4]([O:6]CC(C)=C)=[O:5]>C(O)=O>[F:15][C:14]1[C:2]([F:1])=[C:3]([C:4]([OH:6])=[O:5])[C:11]2[O:20][C:17]([CH3:19])([CH3:18])[CH2:16][C:12]=2[CH:13]=1
|
Name
|
2-methylallyl 2,3-difluoro-6-hydroxy-5-(2-methylallyl)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC(=C)C)C(=C(C=C1F)CC(=C)C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes-EtOAc (3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C2=C(CC(O2)(C)C)C1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |